N-(Biotina-peg4)-n-bis(peg4-ácido)

Descripción general

Descripción

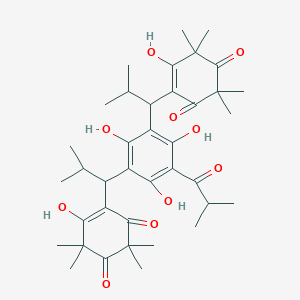

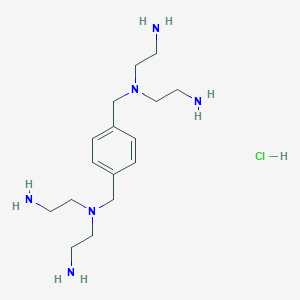

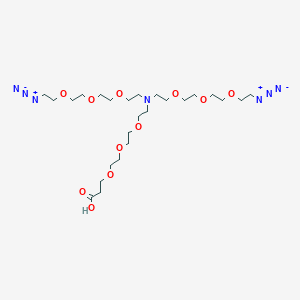

N-(Biotin-peg4)-n-bis(peg4-acid) is a biotinylation reagent that features a polyethylene glycol (PEG) spacer arm. This compound is designed to enhance the solubility and reduce the steric hindrance of biotinylated molecules. The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical applications.

Aplicaciones Científicas De Investigación

N-(Biotin-peg4)-n-bis(peg4-acid) has a wide range of applications in scientific research:

Chemistry: Used for the biotinylation of small molecules and polymers to facilitate their detection and purification.

Biology: Commonly used to label proteins, nucleic acids, and other biomolecules for various assays, including Western blotting, ELISA, and immunohistochemistry.

Medicine: Employed in the development of diagnostic assays and therapeutic agents, particularly in the field of targeted drug delivery.

Industry: Utilized in the production of biotinylated reagents and kits for research and diagnostic purposes

Mecanismo De Acción

Target of Action

N-(Biotin-peg4)-n-bis(peg4-acid) is a biotin-labeled, PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

This compound works by exploiting the intracellular ubiquitin-proteasome system . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between the compound and its targets leads to the degradation of the target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific function of the degraded protein.

Pharmacokinetics

The peg moiety in the compound is known to enhance solubility , which could potentially improve its bioavailability.

Result of Action

The primary result of the action of N-(Biotin-peg4)-n-bis(peg4-acid) is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific role of the degraded protein.

Análisis Bioquímico

Biochemical Properties

N-(Biotin-peg4)-n-bis(peg4-acid) plays a crucial role in biochemical reactions. It reacts with primary amines, such as the side-chain of lysines or the amino-termini of polypeptides, to form stable amide bonds . This interaction is highly specific and efficient, making N-(Biotin-peg4)-n-bis(peg4-acid) a valuable tool in protein labeling .

Cellular Effects

The effects of N-(Biotin-peg4)-n-bis(peg4-acid) on cells are primarily related to its role in protein labeling. By attaching to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The pegylation of the compound imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .

Molecular Mechanism

The molecular mechanism of action of N-(Biotin-peg4)-n-bis(peg4-acid) involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester (NHS) group in the compound reacts specifically and efficiently with lysine and N-terminal amino groups . This reaction results in the biotinylation of the target protein, which can then be detected or purified using streptavidin probes or resins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Biotin-peg4)-n-bis(peg4-acid) can change over time. The compound forms permanent amide bonds, meaning that the spacer arm cannot be cleaved This stability is beneficial for long-term studies

Transport and Distribution

N-(Biotin-peg4)-n-bis(peg4-acid) is a water-soluble compound, which suggests that it can be easily transported and distributed within cells and tissues

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biotin-peg4)-n-bis(peg4-acid) typically involves the conjugation of biotin to a PEG spacer arm. The process begins with the activation of biotin using N-hydroxysuccinimide (NHS) to form an NHS-ester. This activated biotin is then reacted with a PEG spacer that has terminal amine groups, forming a stable amide bond. The reaction is usually carried out in an alkaline buffer to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of N-(Biotin-peg4)-n-bis(peg4-acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and high yield. The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

N-(Biotin-peg4)-n-bis(peg4-acid) primarily undergoes substitution reactions, where the NHS-ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation of proteins and other biomolecules .

Common Reagents and Conditions

N-hydroxysuccinimide (NHS): Used to activate biotin.

Primary amines: React with the NHS-ester to form amide bonds.

Alkaline buffers: Facilitate the reaction by maintaining an optimal pH.

Major Products Formed

The major product formed from the reaction of N-(Biotin-peg4)-n-bis(peg4-acid) with primary amines is a biotinylated molecule with enhanced solubility and reduced steric hindrance .

Comparación Con Compuestos Similares

Similar Compounds

N-(Azido-PEG4)-N-Biotin-PEG4-acid: Features an azide group for click chemistry applications.

Biotin-PEG4-acid: Similar structure but lacks the additional PEG spacer arm.

Biotin Azide (PEG4 carboxamide-6-Azidohexanyl Biotin): Contains an azide group for copper-catalyzed click reactions.

Uniqueness

N-(Biotin-peg4)-n-bis(peg4-acid) is unique due to its dual PEG spacer arms, which provide enhanced solubility and reduced steric hindrance compared to other biotinylation reagents. This makes it particularly useful for labeling large biomolecules and for applications requiring high solubility .

Propiedades

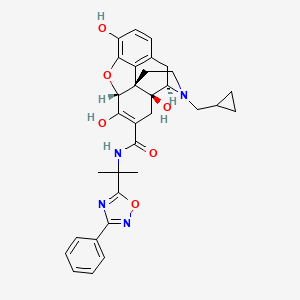

IUPAC Name |

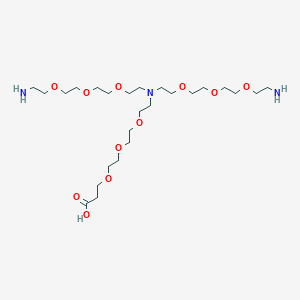

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52)/t36-,37-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZOMFDURQUNGJ-VJZJJTPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78N4O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.